molecular formula C28H37N3O2 B3446585 1-benzyl-4-{[1-(4-tert-butylbenzoyl)-4-piperidinyl]carbonyl}piperazine

1-benzyl-4-{[1-(4-tert-butylbenzoyl)-4-piperidinyl]carbonyl}piperazine

Cat. No. B3446585
M. Wt: 447.6 g/mol
InChI Key: JICFRIASYYNYNI-UHFFFAOYSA-N
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Description

1-benzyl-4-{[1-(4-tert-butylbenzoyl)-4-piperidinyl]carbonyl}piperazine is a chemical compound that has been extensively studied for its potential application in scientific research. It is a piperazine derivative that has shown promising results in various studies due to its unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-benzyl-4-{[1-(4-tert-butylbenzoyl)-4-piperidinyl]carbonyl}piperazine involves its binding to the dopamine D2 receptor. This binding results in the modulation of the reward pathway in the brain, which is responsible for the release of dopamine. The modulation of this pathway can lead to the inhibition of drug-seeking behavior and the reduction of drug abuse.
Biochemical and Physiological Effects:
1-benzyl-4-{[1-(4-tert-butylbenzoyl)-4-piperidinyl]carbonyl}piperazine has been shown to have unique biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to the modulation of the reward pathway. It has also been shown to have anxiolytic and antidepressant effects, which make it a potential candidate for the treatment of various psychiatric disorders.

Advantages and Limitations for Lab Experiments

1-benzyl-4-{[1-(4-tert-butylbenzoyl)-4-piperidinyl]carbonyl}piperazine has several advantages for lab experiments. It has high potency and selectivity for the dopamine D2 receptor, which makes it a valuable tool for studying the effects of dopamine modulation. It also has low toxicity and is relatively easy to synthesize. However, it has some limitations, such as its poor solubility in water, which can make it challenging to administer in experiments.

Future Directions

1-benzyl-4-{[1-(4-tert-butylbenzoyl)-4-piperidinyl]carbonyl}piperazine has several potential future directions for scientific research. It has been suggested that it could be used as a potential treatment for drug addiction due to its ability to modulate the reward pathway. It could also be studied for its potential application in the treatment of various psychiatric disorders such as depression and anxiety. Additionally, further studies could be conducted to optimize the synthesis method and improve the solubility of the compound.
Conclusion:
In conclusion, 1-benzyl-4-{[1-(4-tert-butylbenzoyl)-4-piperidinyl]carbonyl}piperazine is a promising chemical compound that has shown potential in various scientific research applications. Its unique biochemical and physiological effects make it a valuable tool for studying the effects of dopamine modulation and its potential application in the treatment of various neurological and psychiatric disorders. Further research is needed to optimize the synthesis method and improve the solubility of the compound.

Scientific Research Applications

1-benzyl-4-{[1-(4-tert-butylbenzoyl)-4-piperidinyl]carbonyl}piperazine has been extensively studied for its potential application in scientific research. It has been shown to have an affinity for the dopamine D2 receptor, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia. It has also been studied for its potential application in drug abuse research due to its ability to modulate the reward pathway in the brain.

properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[1-(4-tert-butylbenzoyl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37N3O2/c1-28(2,3)25-11-9-23(10-12-25)26(32)30-15-13-24(14-16-30)27(33)31-19-17-29(18-20-31)21-22-7-5-4-6-8-22/h4-12,24H,13-21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICFRIASYYNYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Benzylpiperazin-1-yl)-[1-(4-tert-butylbenzoyl)piperidin-4-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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